3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a versatile chemical compound with significant potential in various scientific fields. This compound features a unique structure combining a naphthyl sulfonyl group, an azetidine ring, and an imidazolidine-2,4-dione moiety, making it an interesting subject for research in drug discovery, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.
Sulfonylation: The azetidine ring is then sulfonylated using naphthalene-1-sulfonyl chloride in the presence of a base like triethylamine to form the naphthyl sulfonyl azetidine intermediate.
Imidazolidine-2,4-dione Formation: The final step involves the reaction of the naphthyl sulfonyl azetidine intermediate with a suitable reagent to introduce the imidazolidine-2,4-dione moiety. This can be achieved through cyclization reactions involving urea or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: N-substituted azetidine derivatives.
Scientific Research Applications
3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The naphthyl sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine and imidazolidine-2,4-dione moieties may also contribute to the compound’s binding affinity and specificity, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1-(Phenylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione: Similar structure but with a phenyl group instead of a naphthyl group.
3-(1-(Benzylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione: Contains a benzyl group, offering different steric and electronic properties.
Uniqueness
3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to the presence of the naphthyl sulfonyl group, which provides distinct electronic and steric characteristics. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(1-naphthalen-1-ylsulfonylazetidin-3-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15-8-17-16(21)19(15)12-9-18(10-12)24(22,23)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMPZNLEJSDKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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